molecular formula C19H18IP B576317 Methyltriphenylphosphonium iodide CAS No. 1560-52-7

Methyltriphenylphosphonium iodide

Cat. No.: B576317
CAS No.: 1560-52-7
M. Wt: 406.2 g/mol
InChI Key: JNMIXMFEVJHFNY-DEQYMQKBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyltriphenylphosphonium iodide is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in chloroform and methanol. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to Wittig reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide is typically synthesized by reacting triphenylphosphine with methyl iodide. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred at room temperature until a white precipitate forms, which is then filtered and dried to obtain the final product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar procedure but is optimized for larger quantities. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyltriphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is used to generate phosphorus ylides, which are key intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone .

Common Reagents and Conditions:

Major Products: The major product formed from the reaction of this compound with aldehydes or ketones is an alkene. For example, the reaction with cinnamaldehyde yields trans-1-phenylbuta-1,3-diene .

Mechanism of Action

The primary mechanism of action of methyltriphenylphosphonium iodide involves the formation of phosphorus ylides. These ylides act as nucleophiles and react with carbonyl compounds to form alkenes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific use in the Wittig reaction, where it provides a stable and efficient means of generating phosphorus ylides. Its ability to form stable ylides makes it particularly valuable in organic synthesis .

Properties

CAS No.

1560-52-7

Molecular Formula

C19H18IP

Molecular Weight

406.2 g/mol

IUPAC Name

(114C)methyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2;

InChI Key

JNMIXMFEVJHFNY-DEQYMQKBSA-M

Isomeric SMILES

[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Canonical SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Synonyms

METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Starting with 10.0 g (38.1 mmol) of triphenylphosphine and 6.8 g (48 mmol, 1.3 eq) of methyl iodide, 14.7 g (36.4 mmol, 95.4%) of methyltriphenylphosphonium iodide was obtained: mp 185.9°-186.8° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.